molecular formula C10H17NOS B1668456 Cevimelin CAS No. 107233-08-9

Cevimelin

Katalognummer: B1668456
CAS-Nummer: 107233-08-9
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: WUTYZMFRCNBCHQ-WPRPVWTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cevimeline is a parasympathomimetic agent that act as an agonist at the muscarinic acetylcholine receptors M1 and M3. It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren's syndrome.
Cevimeline is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome). Cevimeline has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
Cevimeline is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Cevimelin hat sich als vielversprechend für die Behandlung der Alzheimer-Krankheit (AD) erwiesen. Es hat in Tiermodellen eine Verbesserung experimentell induzierter kognitiver Defizite gezeigt . Darüber hinaus hat es sich gezeigt, dass es die Tau-Pathologie positiv beeinflusst und die Spiegel des Amyloid-β (Aβ)-Peptids in der Gehirn-Rückenmarksflüssigkeit von Alzheimer-Patienten reduziert .

Verbesserung der kognitiven Funktion

This compound wurde auf sein Potenzial zur Verbesserung der kognitiven Funktionen untersucht. Es wurde festgestellt, dass es über muskarinische Rezeptoren auf den Neuromodulator Acetylcholin einwirkt, was eine therapeutische Alternative zur Verbesserung des Gedächtnisverlusts sein könnte, einem SchlüsselsSymptom der Demenz .

Neurodegeneration

Die Forschung konzentrierte sich auf die Neuropharmakologie von this compound und seine potenzielle Rolle bei der Neurodegeneration. Es wurde vermutet, dass this compound einen Durchbruch in der Behandlung neurodegenerativer Erkrankungen darstellen könnte .

Behandlung von Xerostomie beim Sjögren-Syndrom

This compound wurde erfolgreich zur Behandlung von Xerostomie (trockener Mund) bei Patienten mit Sjögren-Syndrom eingesetzt . Es stimuliert die Speichelsekretion bei Menschen mit eingeschränkter Speicheldrüsenfunktion ebenso effektiv wie Pilocarpin .

Langanhaltende Speichelfluss-Wirkung

This compound hat eine langanhaltende Speichelfluss-Wirkung. Die orale Verabreichung von 30 mg this compound an Menschen induziert eine moderate und anhaltende Steigerung des Speichelflusses, und die Wirkung hält mindestens 4 bis 6 Stunden an .

Exokrine Drüsen-Sekretion

This compound ist ein cholinerger Agonist, der an muskarinische Rezeptoren bindet. Muskarinische Agonisten können in ausreichender Dosierung die Sekretion exokriner Drüsen wie Speichel- und Schweißdrüsen erhöhen .

Wirkmechanismus

Cevimeline, also known as (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane], is a synthetic analog of the natural alkaloid muscarine . It has a wide range of applications in the medical field, particularly in the treatment of dry mouth and Sjögren’s syndrome . This article will delve into the mechanism of action of cevimeline, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Cevimeline primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from the secretory glands .

Mode of Action

As a muscarinic agonist , cevimeline binds to and activates the muscarinic M1 and M3 receptors . This activation triggers an increase in secretion from the secretory glands . This interaction with its targets leads to changes in the body, particularly in the exocrine glands such as salivary and sweat glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline influences the neuromodulator acetylcholine . This interaction can increase the secretion of exocrine glands and the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

Cevimeline is rapidly absorbed following oral administration, with peak concentrations achieved within 1.5–2 hours . Food intake can decrease the rate of absorption . The protein binding of cevimeline is less than 20% , which impacts its bioavailability.

Result of Action

The primary result of cevimeline’s action is the increased secretion from the exocrine glands, such as salivary and sweat glands . This increase in secretion helps alleviate symptoms of dry mouth associated with conditions like Sjögren’s syndrome .

Action Environment

Environmental factors can impact the efficacy and stability of cevimeline . Companies must consider the potential environmental impact of their operations and take measures to reduce their environmental footprint . Changes in environmental regulations can also affect the market for cevimeline .

Biochemische Analyse

Biochemical Properties

Cevimeline is a cholinergic agonist that binds to muscarinic receptors . Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Cellular Effects

Cevimeline increases the secretions of the saliva and sweat glands in the body . It is used to treat dry mouth in people with Sjögren’s Syndrome . Known side effects include nausea, vomiting, diarrhea, excessive sweating, rash, headache, runny nose, cough, drowsiness, hot flashes, blurred vision, and difficulty sleeping .

Molecular Mechanism

Cevimeline exerts its effects at the molecular level by binding and activating the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from the secretory glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .

Temporal Effects in Laboratory Settings

Cevimeline toxicity is characterized by an exaggeration of its parasympathomimetic effects . These may include headache, visual disturbance, lacrimation, sweating, respiratory distress, gastrointestinal spasm, nausea, vomiting, atrioventricular block, tachycardia, bradycardia, hypotension, hypertension, shock, and mental confusion .

Dosage Effects in Animal Models

In animal studies, cevimeline doses sufficient to induce salivation (e.g., oral administration of 3–10 mg/kg) generally did not affect general behavior . Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .

Metabolic Pathways

Cevimeline is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

Cevimeline has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Subcellular Localization

Cevimeline-induced AQP5 trafficking from intracellular structures to apical plasma membranes (APMs) in the interlobular duct cells of rat parotid glands has been observed . Lipid raft markers flotillin-2 and GM1 colocalized with AQP5 and moved with AQP5 in response to cevimeline .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] involves the formation of the spirocyclic ring system through a cyclization reaction. The starting material for the synthesis is (R)-pulegone, which is converted to the corresponding amine through a reductive amination reaction. The amine is then reacted with a thiol to form the oxathiolane ring, followed by cyclization to form the spirocyclic ring system.", "Starting Materials": [ "(R)-pulegone", "Thiol", "Reductive amination reagents" ], "Reaction": [ { "Step 1": "Reductive amination of (R)-pulegone with amine reagents to form the corresponding amine.", "Reagents": "(R)-pulegone, Amine reagents, Reducing agent", "Conditions": "Inert atmosphere, Room temperature" }, { "Step 2": "Reaction of the amine with thiol to form the oxathiolane ring system.", "Reagents": "Amine, Thiol, Base", "Conditions": "Inert atmosphere, Room temperature" }, { "Step 3": "Cyclization of the oxathiolane ring system to form the spirocyclic ring system.", "Reagents": "Oxathiolane ring system, Acid catalyst", "Conditions": "Inert atmosphere, Room temperature" } ] }

CAS-Nummer

107233-08-9

Molekularformel

C10H17NOS

Molekulargewicht

199.32 g/mol

IUPAC-Name

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m0/s1

InChI-Schlüssel

WUTYZMFRCNBCHQ-WPRPVWTQSA-N

Isomerische SMILES

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1

SMILES

CC1OC2(CN3CCC2CC3)CS1

Kanonische SMILES

CC1OC2(CN3CCC2CC3)CS1

Aussehen

Solid powder

melting_point

201-203 °C (HCl salt)
Molecular weight: 244.79;  white to off-white crystalline powder;  melting point range: 201-203 °C;  freely soluble in alcohol and chloroform;  very soluble in water;  virtually insoluble in ether;  pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/

107233-08-9

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Very soluble
In water, 4.1X10+4 mg/L at 25 °C /Estimated/

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimeline
Reactant of Route 2
Cevimeline
Reactant of Route 3
Cevimeline
Reactant of Route 4
Cevimeline
Reactant of Route 5
Cevimeline
Reactant of Route 6
Cevimeline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.